molecular formula C7H9BClNO2 B13883851 (2-Chloro-3-ethylpyridin-4-yl)boronic acid

(2-Chloro-3-ethylpyridin-4-yl)boronic acid

Cat. No.: B13883851
M. Wt: 185.42 g/mol
InChI Key: JLFMGXQMHKYPPR-UHFFFAOYSA-N
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Description

(2-Chloro-3-ethylpyridin-4-yl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatility and reactivity This compound is characterized by the presence of a boronic acid group attached to a chlorinated and ethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-ethylpyridin-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 2-chloro-3-ethylpyridine, in the presence of a palladium catalyst and a base like potassium acetate . The reaction is carried out under mild conditions, making it efficient and practical for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-ethylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or potassium phosphate, which facilitate the borylation and coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Resulting from oxidation of the boronic acid group.

    Substituted Pyridines: Produced through nucleophilic substitution of the chlorine atom.

Comparison with Similar Compounds

Uniqueness: (2-Chloro-3-ethylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both chlorine and ethyl groups provides distinct electronic and steric properties that can be leveraged in various applications.

Properties

Molecular Formula

C7H9BClNO2

Molecular Weight

185.42 g/mol

IUPAC Name

(2-chloro-3-ethylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H9BClNO2/c1-2-5-6(8(11)12)3-4-10-7(5)9/h3-4,11-12H,2H2,1H3

InChI Key

JLFMGXQMHKYPPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=NC=C1)Cl)CC)(O)O

Origin of Product

United States

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